
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea" often involves multiple steps, including the use of benzotriazole as a synthon and the employment of various synthetic strategies to introduce urea or bis-urea functionalities (Perković et al., 2016). Another approach reported the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives starting from specific carboxylate precursors, highlighting the versatility of intramolecular cyclization techniques (Kaptı et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this class, including the target molecule, is characterized by the presence of a tetrahydroquinoline core, substituted with various functional groups that significantly influence their chemical behavior and biological activity. X-ray diffraction studies and NMR spectroscopy are common analytical methods used to elucidate their structures, providing insights into the stereochemistry and electronic properties of these molecules (Pinilla et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds is largely defined by the functional groups attached to the tetrahydroquinoline skeleton. They participate in various chemical reactions, including C–C and C–N bond formation, which are essential for the synthesis of complex organic molecules. The presence of urea or bis-urea functionalities introduces sites for potential biological interactions, influencing their chemical properties and reactivity (Yadav et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of the substituents. For example, the introduction of methoxy groups can affect the lipophilicity of the molecule, which in turn can influence its solubility in organic solvents or water (Shinohara et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Novel Synthetic Methodologies : New methods have been developed for constructing the 3,4-dihydroisoquinolinone skeleton, which is a key structure in isoquinoline alkaloids. These methodologies involve transformations starting from specific benzoate derivatives, indicating the versatility of urea derivatives in synthesizing complex nitrogen-containing heterocycles (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
Cyclization Techniques : Research has shown that alkylhydroxylamines with a benzene ring can undergo intramolecular cyclization in the presence of acids or Lewis acids to yield benzenefused six-membered heterocycles. This highlights the potential of urea derivatives in facilitating ring-closure reactions to produce complex structures (M. Kawase, Y. Kikugawa, 1981).
Biological Activities and Therapeutic Potential
Antiproliferative Effects : Urea derivatives have been evaluated for their antiproliferative activity against cancer cell lines, showing moderate to strong effects, particularly against breast carcinoma MCF-7 cell line. This suggests their potential application in developing new therapeutic agents for cancer treatment (I. Perković et al., 2016).
Acetylcholinesterase Inhibitors : A series of flexible urea derivatives has been synthesized and assessed for antiacetylcholinesterase activity. This research indicates the potential of these compounds in treating diseases related to cholinergic dysfunction, such as Alzheimer's disease (J. Vidaluc et al., 1995).
Adenosine A(3) Receptor Antagonism : Isoquinoline and quinazoline urea derivatives have been identified as antagonists for the human adenosine A(3) receptor, which is implicated in various physiological processes. This suggests their potential utility in developing treatments for conditions related to adenosine receptor dysfunction (J. V. van Muijlwijk-Koezen et al., 2000).
Eigenschaften
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-23-11-7-19(8-12-23)15-16-27-26(31)28-22-10-13-24-21(17-22)9-14-25(30)29(24)18-20-5-3-2-4-6-20/h2-8,10-13,17H,9,14-16,18H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBSXKBGIFPLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

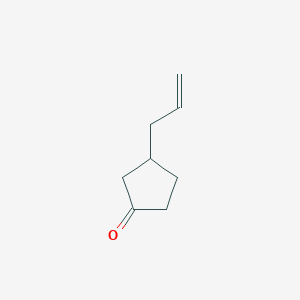
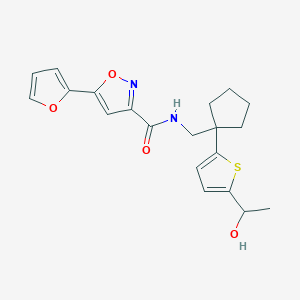
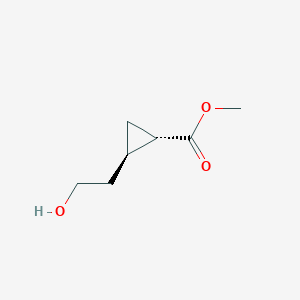
![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)
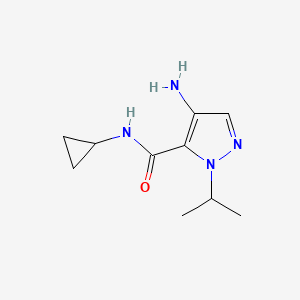

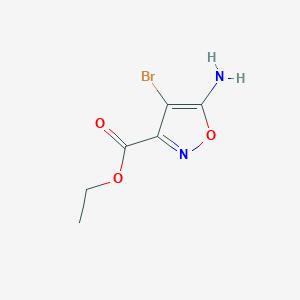
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2496764.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2496765.png)
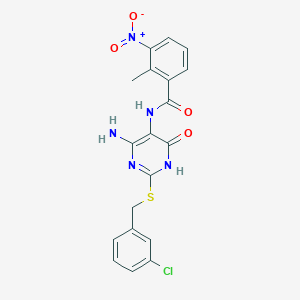
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
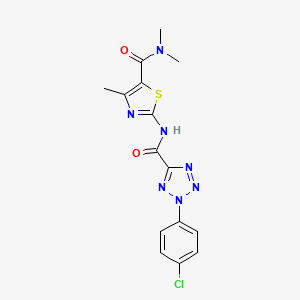
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)